molecular formula C7H11N3 B12951591 2-(Hydrazinylmethyl)-5-methylpyridine

2-(Hydrazinylmethyl)-5-methylpyridine

Cat. No.: B12951591
M. Wt: 137.18 g/mol
InChI Key: LGWOBGPYOPTZOV-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-5-methylpyridine typically involves the reaction of 2-chloromethyl-5-methylpyridine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Chloromethyl-5-methylpyridine+Hydrazine HydrateThis compound+HCl\text{2-Chloromethyl-5-methylpyridine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{HCl} 2-Chloromethyl-5-methylpyridine+Hydrazine Hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azides or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Hydrazinylmethyl)-5-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydrazinylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a pyridine ring.

    2-(Hydrazinylmethyl)-5-(trifluoromethyl)pyridine: Similar structure with a trifluoromethyl group at the 5-position instead of a methyl group.

Uniqueness

2-(Hydrazinylmethyl)-5-methylpyridine is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. The specific substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(5-methylpyridin-2-yl)methylhydrazine

InChI

InChI=1S/C7H11N3/c1-6-2-3-7(5-10-8)9-4-6/h2-4,10H,5,8H2,1H3

InChI Key

LGWOBGPYOPTZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CNN

Origin of Product

United States

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